

Structure-activity relationship (SAR) comparison of Kalimantacin A derivatives

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Compound of Interest

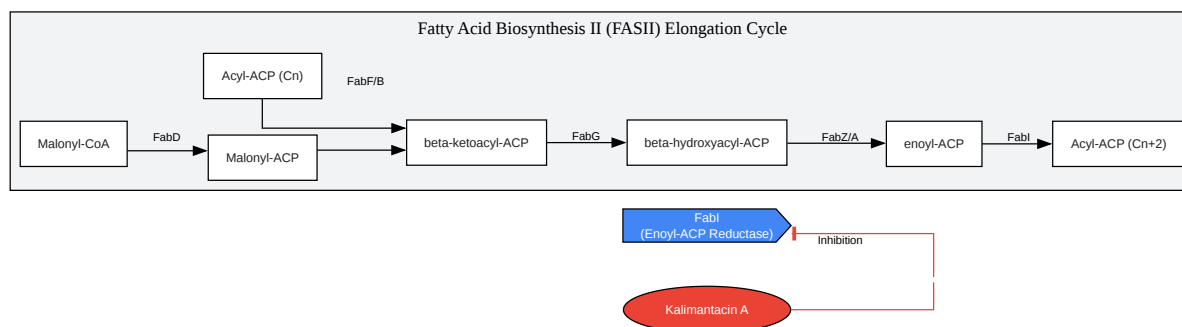
Compound Name: *Kalimantacin A*

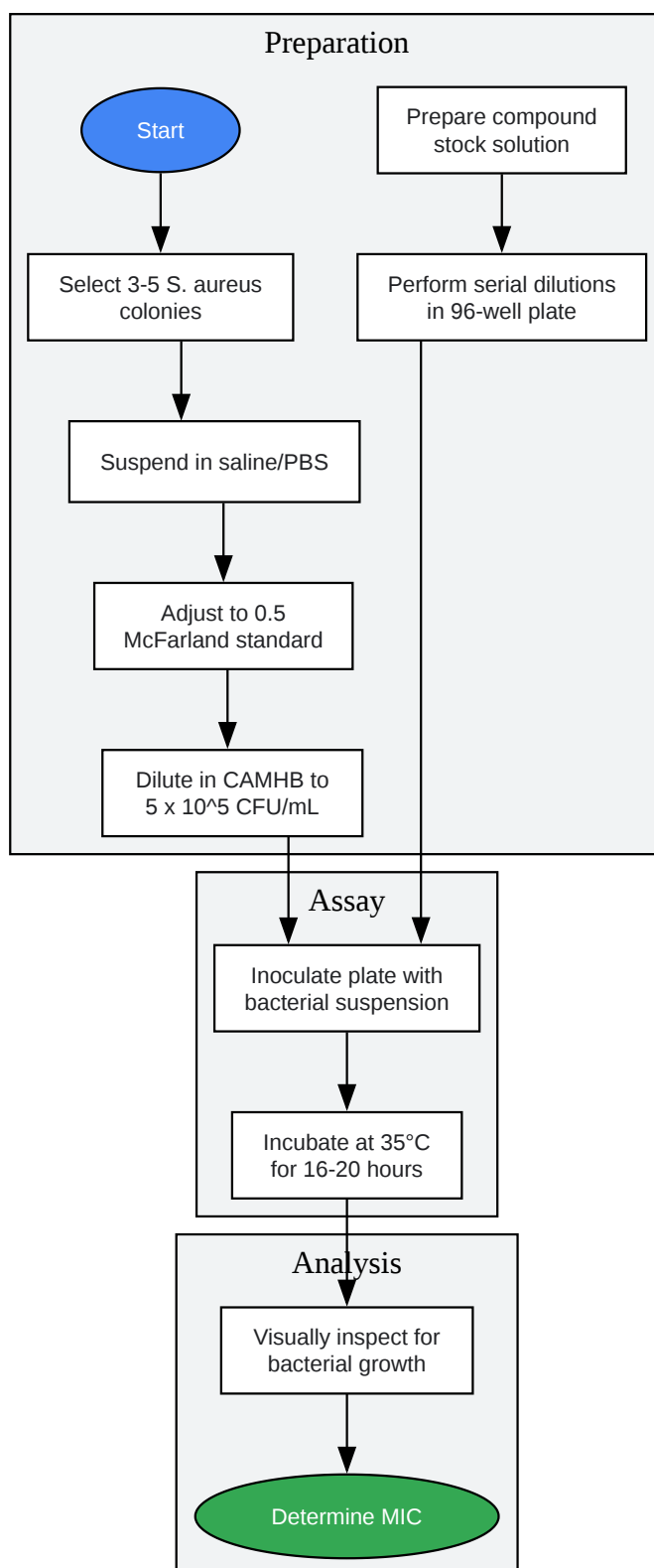
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Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

Kalimantacin A exerts its antibacterial effect by inhibiting FabI, an essential enzyme in the bacterial fatty acid biosynthesis II (FASII) pathway. This pathway is responsible for the elongation of fatty acid chains, which are vital components of bacterial cell membranes. By binding to FabI, **Kalimantacin A** blocks the reduction of enoyl-acyl carrier protein (enoyl-ACP) to acyl-ACP, the final step in the fatty acid elongation cycle. This disruption of fatty acid synthesis ultimately leads to bacterial cell death. The FASII pathway in bacteria is distinct from the type I fatty acid synthase (FASI) system found in mammals, providing a basis for selective toxicity.





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